Sulfacetamide

Description

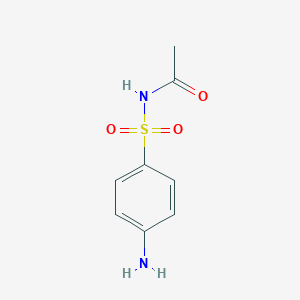

This compound is a sulfonamide that is sulfanilamide acylated on the sulfonamide nitrogen. It has a role as an antimicrobial agent, an antiinfective agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and an antibacterial drug. It is a substituted aniline and a N-sulfonylcarboxamide. It is functionally related to a sulfanilamide. It is a conjugate acid of a this compound(1-).

An anti-infective agent that is used topically to treat skin infections and orally for urinary tract infections.

This compound is a Sulfonamide Antibacterial.

This compound has been reported in Apis cerana with data available.

This compound is a synthetic sulfanylacetamide derivative with bacteriostatic activity. This compound inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1945 and has 5 approved and 1 investigational indication.

An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.

See also: Sulfamethoxazole (related); Sulfamoxole (related); Sulfadimethoxine (related) ... View More ...

Propriétés

IUPAC Name |

N-(4-aminophenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIVFJLNDNKQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-56-0 (mono-hydrochloride salt, anhydrous) | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026060 | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfacetamide is a white powder. (NTP, 1992), Solid | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |

| Record name | SID855639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-80-9 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4965G3J0F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 to 363 °F (NTP, 1992), 183 °C | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Sulfacetamide Action in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of sulfacetamide, a sulfonamide antibiotic. It details the targeted bacterial pathway, presents quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the key processes involved.

Executive Summary

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is a critical component of the folic acid (folate) synthesis pathway in bacteria.[2][3] By disrupting this pathway, this compound prevents the synthesis of essential precursors for DNA, RNA, and certain amino acids, ultimately leading to a cessation of bacterial growth and replication.[2][4] This bacteriostatic action allows the host's immune system to clear the infection.[2] The selective toxicity of this compound arises from the fact that bacteria must synthesize their own folate, whereas mammals obtain it from their diet, and therefore lack the DHPS enzyme.

The Folic Acid Synthesis Pathway: The Target of this compound

Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo.[2] This pathway is essential for bacterial survival, making it an excellent target for antimicrobial agents. The key steps are as follows:

-

Precursors, including Guanosine triphosphate (GTP), are converted through a series of enzymatic steps to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101).

-

This pterin (B48896) intermediate is pyrophosphorylated to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

The enzyme dihydropteroate synthase (DHPS) then catalyzes the condensation of DHPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2]

-

7,8-dihydropteroate is subsequently converted to dihydrofolic acid (DHF) and then to the biologically active tetrahydrofolic acid (THF).

-

THF and its derivatives are crucial one-carbon donors required for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids like methionine.

This compound's intervention at the DHPS step creates a metabolic bottleneck, starving the bacterial cell of essential building blocks for proliferation.

References

- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

Sulfacetamide: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of sulfacetamide, a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound, with the IUPAC name N-[(4-aminophenyl)sulfonyl]acetamide, is a synthetic bacteriostatic antibiotic.[1][2] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][3][4][5] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA), and its absence inhibits bacterial growth and multiplication.[3][5][6]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | N-[(4-aminophenyl)sulfonyl]acetamide[1][2] |

| Molecular Formula | C₈H₁₀N₂O₃S[1][2] |

| Molecular Weight | 214.24 g/mol [1][2][7] |

| Appearance | White or yellowish-white powder/prisms[1][2][7] |

| Melting Point | 182-184 °C[1][7] |

| pKa | pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4[7] |

| Solubility | Soluble in 150 parts water at 20°C, 15 parts alcohol, 7 parts acetone.[7] Soluble in mineral acids and alkali hydroxide (B78521) solutions.[7] The sodium salt is soluble in 1.5 parts water.[7] |

| UV Absorption Max (λmax) | In water: 258 nm; In 0.1M HCl: 217 nm, 270 nm; In 0.1M NaOH: 256 nm[7] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][6] Structurally, this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This structural similarity allows it to bind to the active site of the enzyme, thereby preventing PABA from binding and blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[3][5] Mammalian cells are unaffected because they do not synthesize their own folic acid; instead, they obtain it from their diet, making this compound selectively toxic to bacteria.[5]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of this compound.

Caption: Bacterial folic acid synthesis and competitive inhibition by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory and industrial methods involve the acetylation of sulfanilamide (B372717) or the reaction of an aminobenzenesulfonyl chloride derivative with acetamide (B32628).

Method 1: Synthesis from Sulfanilamide

This method involves the acetylation of sulfanilamide (4-aminobenzenesulfonamide) with acetic anhydride (B1165640). To achieve selectivity and prevent acetylation of the aromatic amino group (N4), the reaction is typically carried out in a basic medium, followed by selective hydrolysis. A more modern approach utilizes ultrasonic irradiation to improve reaction times and yields.[8][9]

Experimental Protocol (Ultrasonic Irradiation Method): [9]

-

Preparation of Sulfanilamide Solution: Dissolve 0.1 mol (17.2 g) of sulfanilamide in an aqueous sodium hydroxide (NaOH) solution (20% w/w, 14 ml). Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes until the solid is fully dissolved.

-

Acetylation: To the reaction mixture, simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (18 ml) under continuous ultrasonic irradiation. Continue the irradiation for an additional 25 minutes.

-

Hydrolysis: Add a final portion of aqueous NaOH solution (30%, 24 ml) to the mixture and continue ultrasonic irradiation for approximately 5 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Pour the final reaction mixture over crushed ice.

-

Carefully acidify the solution with hydrochloric acid (HCl) to a pH of 8.0. At this pH, the desired N1-acetyl sodium sulfanilamide remains in solution, while byproducts like N4-acetyl and N1,N4-diacetyl sulfanilamide precipitate.

-

Filter the mixture to remove the undissolved solids.

-

Take the filtrate and further acidify it with HCl to a pH of 4.0. This will precipitate the this compound product.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

-

Final Product (Sodium Salt): To obtain the more soluble sodium salt, the purified this compound residue can be dissolved in water and the pH adjusted to 8.0 with NaOH solution.[9]

Method 2: Synthesis from 4-Aminobenzenesulfonyl Chloride

An alternative synthesis route involves the direct reaction of 4-aminobenzenesulfonyl chloride with acetamide.[10][11]

Experimental Protocol: [11]

-

Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzenesulfonyl chloride and acetamide.

-

Reaction: The nucleophilic nitrogen of acetamide attacks the sulfonyl chloride, leading to the formation of this compound and the elimination of hydrogen chloride (HCl).[11]

-

Work-up and Purification: The crude product is typically purified through recrystallization to yield pure this compound.

Another variation of this approach starts with 4-acetamidobenzenesulfonyl chloride, which is reacted with aqueous ammonia. The resulting 4-acetamidobenzenesulfonamide (B121751) is then selectively hydrolyzed using dilute hydrochloric acid to remove the acetyl group from the N4 position, yielding sulfanilamide's derivative, this compound.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and properties of this compound.pptx [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Bacteriostatic Action of Sulfacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide is a sulfonamide antibiotic that exhibits a bacteriostatic effect on a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action is centered on the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor essential for the synthesis of nucleotides and certain amino acids. This disruption of folic acid metabolism ultimately halts bacterial growth and replication. The selective toxicity of this compound is attributed to the fact that bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This guide provides an in-depth technical overview of the bacteriostatic effect of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacteriostatic effect of this compound is a classic example of competitive enzyme inhibition.[1][2] Sulfonamides, including this compound, are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for the enzyme dihydropteroate synthase (DHPS).[1][3][4] This structural mimicry allows this compound to bind to the active site of DHPS, thereby preventing the binding of PABA.[1][3]

The inhibition of DHPS disrupts the bacterial synthesis of dihydrofolic acid, a critical precursor in the folic acid metabolic pathway.[1] Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[2] By blocking this pathway, this compound effectively halts bacterial cell division and growth, leading to its bacteriostatic effect.[1][2]

A key advantage of this compound and other sulfonamides is their selective toxicity.[2] Bacteria are unable to utilize exogenous folate and are therefore dependent on their own de novo synthesis pathway.[5] In contrast, mammalian cells lack the DHPS enzyme and obtain folic acid from dietary sources.[2] This fundamental metabolic difference allows this compound to target bacteria with minimal effect on the host.

// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroneopterin_triphosphate [label="Dihydroneopterin triphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydropteroate [label="7,8-Dihydropteroate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrofolate [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahydrofolate [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotides_Amino_Acids [label="Nucleotides & Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; PABA [label="p-Aminobenzoic Acid (PABA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=1];

// Edges GTP -> Dihydroneopterin_triphosphate [label="Multiple\nSteps"]; Dihydroneopterin_triphosphate -> DHPS; PABA -> DHPS [arrowhead=none]; this compound -> DHPS [label="Competitive\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; DHPS -> Dihydropteroate; Dihydropteroate -> Dihydrofolate; Dihydrofolate -> DHFR; DHFR -> Tetrahydrofolate; Tetrahydrofolate -> Nucleotides_Amino_Acids [label="One-Carbon\nMetabolism"]; }

Caption: Workflow for MIC determination.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay that couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

3.2.1. Materials

-

Purified recombinant DHPS enzyme

-

Purified recombinant DHFR enzyme (coupling enzyme)

-

This compound

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

96-well UV-transparent microtiter plate

-

Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature.

3.2.2. Procedure

-

Reagent Preparation: a. Prepare stock solutions of this compound, PABA, DHPP, and NADPH in assay buffer. b. Prepare a working solution of DHPS and an excess of DHFR in assay buffer. The concentration of DHFR should be sufficient to ensure that the reduction of dihydropteroate is not the rate-limiting step.

-

Assay Setup: a. To the wells of the 96-well plate, add the assay buffer. b. Add varying concentrations of this compound (inhibitor) to the test wells. For control wells (no inhibition), add the corresponding volume of buffer or solvent. c. Add the DHPS/DHFR enzyme mixture to all wells. d. Add the substrate DHPP to all wells. e. Add NADPH to all wells.

-

Initiation and Measurement: a. Equilibrate the plate to the desired temperature (e.g., 37°C) in the spectrophotometer. b. Initiate the reaction by adding PABA to all wells. c. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. b. Plot the reaction velocity against the this compound concentration to determine the IC50. c. To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both PABA and this compound. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

dot

Caption: Workflow for DHPS inhibition assay.

Conclusion

This compound's established mechanism as a competitive inhibitor of dihydropteroate synthase provides a clear and effective means of achieving bacteriostasis. Its selective action on the bacterial folic acid synthesis pathway underscores its utility as an antimicrobial agent. The quantitative data, while variable, consistently demonstrate its inhibitory effects. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of this compound and the development of novel sulfonamide-based therapeutics. This in-depth understanding of its core bacteriostatic effect is essential for researchers and professionals working to combat bacterial infections.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of this compound sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Degradation Pathways and Products of Sulfacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the sulfonamide antibiotic, sulfacetamide. The document details the chemical transformations this compound undergoes through hydrolysis, photolysis, oxidation, and microbial degradation, presenting quantitative data, experimental protocols, and visual representations of the degradation mechanisms. This information is critical for understanding the stability of this compound, identifying potential degradants, and developing stable pharmaceutical formulations.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, leading to the formation of various products. The principal degradation routes include hydrolysis, photolysis, and oxidation. Microbial degradation also contributes to its transformation in environmental matrices. The primary and most common degradation product across multiple pathways is sulfanilamide (B372717) .

Hydrolysis

Hydrolysis of this compound involves the cleavage of the amide bond (S-N bond), resulting in the formation of sulfanilamide and acetic acid. This reaction is influenced by pH and temperature. The hydrolysis of this compound to sulfanilamide is reported to follow first-order kinetics[1].

Caption: Hydrolytic cleavage of this compound to sulfanilamide and acetic acid.

Photolysis

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The primary photolytic reaction is the hydrolysis to sulfanilamide[1]. Further UV exposure can lead to the oxidation of the resulting sulfanilamide into colored products, including a blue product and an azo dye. The formation of the blue product is a first-order reaction, while the formation of the azo dye follows second-order kinetics[1].

Caption: Photolytic degradation of this compound to sulfanilamide and subsequent oxidation products.

Oxidation

This compound can be degraded by various oxidizing agents and advanced oxidation processes (AOPs). These processes generate highly reactive species, such as hydroxyl radicals (•OH), that can attack the this compound molecule at multiple sites. Theoretical studies suggest several possible oxidation pathways, including the breaking of the side chain, dihydroxylation of the benzene (B151609) ring, amino substitution, and cleavage of the sulfur-nitrogen bond[2][3].

Identified transformation products from electrochemical oxidation, UV-C/H₂O₂, and photo-Fenton processes include hydroxylated derivatives and other byproducts resulting from bond cleavages[4].

Caption: Proposed oxidative degradation pathways of this compound via AOPs.

Microbial Degradation

Sulfonamides, as a class of compounds, are known to be biodegradable, although their susceptibility can vary[5][6]. Microbial degradation can proceed through various metabolic pathways. While specific quantitative data for this compound is limited, general pathways for sulfonamides include hydroxylation, acetylation, and cleavage of the S-N bond to form sulfanilamide, which can be further degraded[6].

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.

Table 1: Forced Degradation of this compound Sodium Solution[7]

| Stress Condition | Duration | % this compound Degraded | % Sulfanilamide Formed | Total Recovery (%) |

| Thermal (100°C) | 10 hours | ~15% | ~15% | ~98% |

| UV Light (TUV 30 Watts) | 1 hour | ~29% | ~29% | ~101% |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound degradation.

Forced Degradation Study[7]

Objective: To induce degradation of this compound under thermal and photolytic stress and quantify the parent drug and the primary degradation product, sulfanilamide.

Protocol:

-

Preparation of this compound Solution: Prepare a 1.0 × 10⁻⁴ M solution of this compound sodium in distilled water. The pH of this solution is approximately 5.5.

-

Thermal Stress:

-

Place the this compound solution in a thermostat-controlled water bath at 100°C.

-

Maintain the temperature for 10 hours.

-

After the stress period, allow the solution to cool to room temperature.

-

-

Photolytic Stress:

-

Expose the this compound solution to UV light from a 30-watt TUV lamp.

-

Irradiate the solution for 1 hour.

-

-

Sample Analysis:

-

After applying the stress, dilute the samples appropriately with distilled water.

-

Adjust the pH of the diluted samples to 4.0 using a 0.2 M acetate (B1210297) buffer.

-

Analyze the samples using a two-component UV spectrophotometric method (detailed in section 3.2).

-

Caption: Workflow for the forced degradation study of this compound.

Two-Component UV Spectrophotometric Assay[7]

Objective: To simultaneously quantify this compound and its degradation product, sulfanilamide, in a sample.

Protocol:

-

Instrument: Use a UV-Visible recording spectrophotometer with 10 mm quartz cells.

-

Wavelength Selection: At pH 4.0, the absorption maximum (λmax) for this compound is 271 nm, and for sulfanilamide, it is 258 nm.

-

Calibration:

-

Prepare a series of standard solutions of both this compound and sulfanilamide in the concentration range of 1.0–5.0 × 10⁻⁵ M.

-

Adjust the pH of the standard solutions to 4.0 with 0.2 M acetate buffer.

-

Measure the absorbance of each standard solution at both 271 nm and 258 nm to determine the molar absorptivity coefficients for each compound at each wavelength.

-

-

Sample Measurement:

-

Prepare the sample solution as described in the forced degradation protocol (or other experimental procedure) and adjust the pH to 4.0.

-

Measure the absorbance of the sample at 271 nm (A₂₇₁) and 258 nm (A₂₅₈).

-

-

Calculation: Use simultaneous equations (based on Beer-Lambert law for a two-component mixture) to calculate the concentrations of this compound (C_SC) and sulfanilamide (C_SN).

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its impurities/degradation products.

Example Protocol: [3]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Shimadzu RP-18 column (5µm, 250mm × 4.6mm i.d).

-

Mobile Phase: A mixture of Acetonitrile and 1% Ortho Phosphoric acid (pH adjusted to 5.0) in a 70:30 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare standard solutions of this compound and sulfanilamide in the mobile phase.

-

Prepare the sample solution by dissolving the substance in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the peaks based on the retention times and peak areas of the standards. The reported retention times for this compound and fluorometholone (B1672912) in this specific method were 2.578 min and 3.614 min, respectively.

-

Caption: General workflow for the HPLC analysis of this compound and its degradation products.

Conclusion

This technical guide has outlined the primary degradation pathways of this compound, including hydrolysis, photolysis, oxidation, and microbial degradation, with a focus on the formation of sulfanilamide as a key degradation product. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding these degradation mechanisms is paramount for the development of robust and stable this compound formulations, ensuring their safety and efficacy throughout their shelf life. Further research is warranted to obtain more comprehensive quantitative data, particularly for advanced oxidation and microbial degradation pathways, to fully characterize the degradation profile of this compound.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Theoretical study on the adsorption and catalytic degradation mechanism of this compound on anatase TiO2(001) and (101) surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Competitive Tug-of-War: Para-Aminobenzoic Acid's Crucial Role in Sulfacetamide's Antimicrobial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the essential folic acid synthesis pathway in susceptible bacteria. This pathway is absent in humans, making it an attractive target for selective antimicrobial therapy. The mechanism of action hinges on the structural similarity between this compound and the natural substrate, para-aminobenzoic acid (PABA). This guide provides a detailed exploration of the molecular interactions, kinetic parameters, and experimental methodologies that define the role of PABA in the inhibitory action of this compound on the enzyme dihydropteroate (B1496061) synthase (DHPS).

Introduction

Folic acid, a vital B vitamin, is a crucial precursor for the synthesis of nucleotides and certain amino acids, making it indispensable for DNA replication and cellular growth. While humans obtain folic acid from their diet, many bacteria must synthesize it de novo. The bacterial folic acid synthesis pathway, therefore, presents a prime target for antimicrobial agents. Sulfonamides, the first class of synthetic antibiotics, effectively exploit this metabolic difference.[1][2][3]

This compound is a sulfonamide antibiotic that competitively inhibits the enzyme dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the condensation of dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, a key intermediate in the folic acid synthesis pathway.[5] Due to its structural resemblance to PABA, this compound competes for the active site of DHPS, thereby blocking the synthesis of folic acid and arresting bacterial growth.[1][2] This in-depth guide will dissect the pivotal role of PABA in the mechanism of action of this compound, present quantitative data on their interaction with DHPS, detail experimental protocols for studying this inhibition, and provide visual representations of the underlying biochemical and experimental workflows.

The Folic Acid Synthesis Pathway and this compound's Point of Intervention

The bacterial synthesis of folic acid is a multi-step enzymatic pathway. A critical step in this pathway is the conversion of DHPPP and PABA into 7,8-dihydropteroate, a reaction catalyzed by DHPS.[5] This intermediate is subsequently converted to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF). THF is an essential cofactor for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidine, and certain amino acids.

This compound's structural analogy to PABA allows it to act as a competitive inhibitor of DHPS.[1][2] By binding to the PABA-binding site of the enzyme, this compound prevents the natural substrate from binding, thus halting the production of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis cascade. This leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Review of this compound sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Sulfacetamide's Inhibitory Effect on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effect of sulfacetamide on dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing enzyme inhibition, and visual representations of the core biochemical and experimental processes.

Core Concepts: The Folic Acid Pathway and Sulfonamide Action

Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of nucleotides and certain amino acids, which are critical for DNA synthesis and repair, and overall bacterial survival.[1] The enzyme dihydropteroate synthase (DHPS) catalyzes a crucial step in this pathway: the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2]

Sulfonamides, including this compound, are structural analogs of PABA.[3] This structural mimicry allows them to act as competitive inhibitors of DHPS.[3] By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, PABA, thereby halting the synthesis of dihydrofolic acid and exerting a bacteriostatic effect on the microorganism.[3]

Quantitative Data: Inhibitory Potency and Enzyme Kinetics

The inhibitory effect of this compound on DHPS can be quantified using several parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The Michaelis-Menten constant (Km) for the enzyme's natural substrates provides essential context for understanding the enzyme's affinity and the nature of the inhibition.

| Parameter | Analyte | Enzyme Source | Value | Reference |

| IC50 | This compound | Arabidopsis thaliana DHPS | 9.5 µM | [4] |

| Km | p-Aminobenzoic Acid (PABA) | Escherichia coli DHPS | 2.2 µM | [5] |

| Km | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Escherichia coli DHPS | 0.8 µM | [5] |

Experimental Protocol: Spectrophotometric Assay for DHPS Inhibition

A continuous spectrophotometric assay is a common method for determining the inhibitory activity of compounds against DHPS. This assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[6] The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored to determine the reaction rate.[6]

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

This compound

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

-

Reagent Preparation:

-

Prepare a substrate mix containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The concentration of DHFR should be sufficient to ensure it is not a rate-limiting step.

-

Prepare a solution of NADPH in the assay buffer.

-

-

Assay Setup (96-well plate):

-

Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibitor), add 2 µL of DMSO.

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki value and the mechanism of inhibition, conduct kinetic studies by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots.

-

Visualizations: Pathways and Processes

Bacterial Folic Acid Synthesis Pathway

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of this compound on DHPS.

Experimental Workflow for DHPS Inhibition Assay

Caption: Experimental workflow for the spectrophotometric DHPS inhibition assay.

Principle of Competitive Inhibition

Caption: Lineweaver-Burk plot illustrating the principle of competitive inhibition.

References

The Genesis of a First-in-Class Antibiotic: A Technical History of Sulfacetamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the historical development of sulfacetamide, a key member of the sulfonamide class of antibiotics. Emerging from the foundational discoveries of the 1930s, this compound was identified in 1941 and rapidly became a crucial therapeutic agent, particularly for urinary tract and ophthalmic infections.[1] This document details the timeline of its discovery, the chemical synthesis methodologies developed, its fundamental mechanism of action as a competitive antagonist of para-aminobenzoic acid (PABA), and its spectrum of antibacterial activity. Included are detailed historical experimental protocols for its synthesis and microbiological evaluation, quantitative data on its efficacy, and visualizations of its biochemical pathway and experimental workflows to provide a thorough technical resource for professionals in the field of drug development and infectious disease research.

Historical Context and Discovery

The journey of this compound begins with the groundbreaking discovery of the first sulfonamide, Prontosil. In 1935, Gerhard Domagk, working at I.G. Farben in Germany, demonstrated that the red dye Prontosil could cure streptococcal infections in mice.[2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, marked the dawn of the antibiotic era.[2] Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolized in the body to the active, colorless compound, sulfanilamide (B372717).[2][3]

This revelation triggered a wave of synthetic chemistry research, leading to the creation of thousands of sulfanilamide derivatives in an effort to enhance efficacy and reduce toxicity.[1] Within this flurry of innovation, this compound (N-acetylsulfanilamide) was developed and introduced in 1941, proving to be highly effective against urinary tract infections.[1] Its unique properties, including good solubility, also made it a prime candidate for topical and ophthalmic applications.

Chemical Synthesis

The primary historical synthesis of this compound involves the acetylation of sulfanilamide. This process is a chemoselective reaction where the amino group attached to the benzene (B151609) ring is protected by acetylation, followed by the reaction with chlorosulfonic acid, amination, and finally, selective hydrolysis to yield the desired product. A more direct and common laboratory-scale synthesis involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride (B1165640).

Below is a generalized workflow for a common historical synthesis approach.

Mechanism of Action: The Woods-Fildes Theory in Practice

The antibacterial action of this compound is a classic example of antimetabolite activity, as explained by the Woods-Fildes theory. Bacteria that synthesize their own folic acid require para-aminobenzoic acid (PABA) as a crucial precursor. Sulfonamides, including this compound, are structurally very similar to PABA.[4]

This structural mimicry allows this compound to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] By binding to the active site of DHPS, this compound prevents the incorporation of PABA into dihydropteroic acid, a vital intermediate in the folic acid synthesis pathway.[4] This blockade halts the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[5] The resulting inability to produce essential building blocks for DNA, RNA, and proteins leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[5] Mammalian cells are unaffected as they do not synthesize their own folic acid but acquire it from their diet, providing the basis for the selective toxicity of sulfonamides.

Antibacterial Spectrum and Efficacy

This compound exhibits broad-spectrum bacteriostatic activity against many Gram-positive and Gram-negative bacteria. While comprehensive quantitative data from its initial period of use in the 1940s is scarce in readily available literature, modern studies continue to define its efficacy, particularly in ophthalmology. The following table summarizes Minimum Inhibitory Concentration (MIC) data from a 1992 study on pathogenic bacterial strains isolated from the anterior eye segment. It is important to note that bacterial susceptibility patterns can change significantly over time due to the development of resistance.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 58 | 16 - >1024 | 64 | 512 |

| Staphylococcus epidermidis | 45 | 16 - >1024 | 128 | 1024 |

| Streptococcus pneumoniae | 15 | 32 - 512 | 128 | 256 |

| Haemophilus influenzae | 22 | 8 - 256 | 32 | 128 |

| Pseudomonas aeruginosa | 18 | 128 - >1024 | 512 | >1024 |

| Moraxella catarrhalis | 12 | 4 - 64 | 16 | 32 |

Source: Adapted from Roth et al., Klinische Monatsblätter für Augenheilkunde, 1992.[6] The original data was presented in % concentration and has been converted to µg/mL for standardization (assuming density of 1 g/mL).

Key Experimental Protocols

The following protocols are representative of the methodologies that would have been used during the mid-20th century to synthesize and evaluate this compound.

Protocol for the Synthesis of this compound

This protocol describes the synthesis of this compound from 4-aminobenzenesulfonamide (sulfanilamide) and acetic anhydride.

Materials:

-

4-aminobenzenesulfonamide (10.0 g)

-

Acetic anhydride (25 mL)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Beaker (500 mL)

-

Dilute sodium hydroxide (B78521) solution (1 M)

-

Dilute hydrochloric acid (1 M)

-

Buchner funnel and filter paper

-

Distilled water

-

Ice bath

Procedure:

-

Place 10.0 g of 4-aminobenzenesulfonamide into a 250 mL round-bottom flask.

-

Carefully add 25 mL of acetic anhydride to the flask.

-

Attach a reflux condenser and gently heat the mixture using a heating mantle. The solid will initially dissolve, and then a new precipitate (N1,N4-diacetylsulfanilamide) may form. Continue heating under reflux for 30 minutes.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Slowly and carefully add 100 mL of cold water to the flask to hydrolyze the excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash with cold water.

-

Transfer the crude N1,N4-diacetylsulfanilamide to a beaker. Add 50 mL of 1 M sodium hydroxide solution.

-

Gently warm the mixture, stirring until the solid dissolves. This step selectively hydrolyzes the N4-acetyl group.[7]

-

After cooling the solution, slowly add 1 M hydrochloric acid dropwise while stirring until the solution is acidic (test with litmus (B1172312) paper) and precipitation of this compound is complete.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline product (this compound) by vacuum filtration, wash with a small amount of ice-cold water, and allow to air dry.

-

The final product can be recrystallized from hot water or ethanol (B145695) to improve purity.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Dilution

This protocol outlines the tube broth dilution method, a standard technique from the era for determining the bacteriostatic activity of a compound.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. A double-blind comparative study of sodium this compound lotion 10% versus selenium sulfide lotion 2.5% in the treatment of pityriasis (tinea) versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Management of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. journals.asm.org [journals.asm.org]

A Deep Dive into the Physicochemical Properties of Sulfacetamide: Sodium Salt vs. Free Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physicochemical properties of sulfacetamide sodium and its corresponding free acid form, this compound. A thorough understanding of these characteristics is paramount for formulation development, ensuring optimal drug delivery, stability, and therapeutic efficacy. This document presents a detailed comparison of their properties, outlines the experimental methodologies for their determination, and visualizes key relationships and workflows.

Core Physicochemical Properties: A Comparative Analysis

This compound, a sulfonamide antibiotic, is frequently formulated as its sodium salt to enhance its aqueous solubility, a critical factor for ophthalmic and topical preparations.[1] The conversion of the free acid to the sodium salt significantly alters several key physicochemical parameters.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound sodium and this compound free acid, compiled from various sources.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound Sodium | Water | 1 in 1.5 parts (freely soluble)[2][3] | 25 |

| Water | ~5 mg/mL (in PBS, pH 7.2)[4] | Not Specified | |

| Ethanol (96%) | Sparingly soluble[2][3] | Not Specified | |

| Acetone | Sparingly soluble[2] | Not Specified | |

| Chloroform | Practically insoluble[2][3] | Not Specified | |

| Ether | Practically insoluble[2][3] | Not Specified | |

| DMSO | ~15 mg/mL[4] | Not Specified | |

| Dimethylformamide (DMF) | ~20 mg/mL[4] | Not Specified | |

| This compound (Free Acid) | Water | 1 in 150 parts[2] | 20 |

| Water | 1:62.5[5] | 37 | |

| Water | <0.01 g/100 mL[6] | 16 | |

| Alcohol | 1 in 15 parts[2] | Not Specified | |

| Acetone | 1 in 7 parts[2] | Not Specified | |

| Chloroform | Very slightly soluble[2] | Not Specified | |

| Ether | Slightly soluble[2] | Not Specified |

Table 2: pKa, Melting Point, and pH

| Property | This compound Sodium | This compound (Free Acid) |

| pKa | pKa1 (amino group): 1.8[2][3] pKa2 (sulfonamide group): 5.4[2][3] | pKa1 (amino group): 1.8[2] pKa2 (sulfonamide group): 5.4[2][5] |

| Melting Point (°C) | 181-185[3] | 182-184[2][7][8] |

| 206-209[9] | 257[10] | |

| pH (of aqueous solution) | 8.0 - 9.5 (1 in 20 solution)[11][12] | Acidic to litmus (B1172312) (1 in 150 solution)[11] |

Table 3: Stability and Appearance

| Property | This compound Sodium | This compound (Free Acid) |

| Appearance | White or yellowish-white crystalline powder[2][3][13] | White or yellowish-white prisms[2] |

| Stability | Stable under normal temperatures and pressures.[8] Solutions can degrade at higher temperatures to sulfanilamide.[8] | Stable under normal temperatures and pressures.[8] Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids.[6] |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound sodium or this compound free acid to a series of vials containing the desired solvent (e.g., purified water, ethanol, phosphate (B84403) buffer at various pH levels). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or rotator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[16]

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or as parts of solvent required to dissolve one part of the solute.

pKa Determination (LC-Based Method)

Liquid chromatography (LC) based methods are powerful for determining the dissociation constants (pKa) of ionizable compounds.[17][18][19][20][21]

Principle: The retention time of an ionizable compound in reversed-phase HPLC is dependent on its ionization state, which is a function of the mobile phase pH. By measuring the retention time over a range of mobile phase pH values, the pKa can be determined from the resulting sigmoidal relationship between retention and pH.

Detailed Methodology:

-

System Preparation: Utilize a reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values, typically using a buffer system (e.g., phosphate or acetate (B1210297) buffer) mixed with an organic modifier like acetonitrile (B52724) or methanol. The pH of each mobile phase should be accurately measured.

-

Sample Preparation: Prepare a stock solution of this compound sodium or this compound free acid in a suitable solvent.

-

Chromatographic Runs: Inject the sample onto the HPLC system using each of the prepared mobile phases. Record the retention time for each run.

-

Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The resulting data is fitted to a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of the curve. Specialized software can be used for accurate calculation.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid.

Detailed Methodology (Capillary Method - USP <741>):

-

Sample Preparation: Finely powder the dry this compound sodium or this compound free acid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it is completely molten. This range is reported as the melting point.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows.

Caption: Relationship between this compound Free Acid and its Sodium Salt.

Caption: Experimental Workflow for Physicochemical Property Determination.

Conclusion

The sodium salt of this compound offers a significant solubility advantage over the free acid, making it the preferred form for aqueous pharmaceutical formulations. While their pKa values are identical, the difference in solubility profoundly impacts their formulation strategies and bioavailability from solutions. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important antibiotic. A comprehensive understanding of these fundamental properties is crucial for the rational design of stable, safe, and effective drug products.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound [drugfuture.com]

- 3. scispace.com [scispace.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | 144-80-9 [chemicalbook.com]

- 6. 144-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound Sodium Raw Material, API Sodium this compound CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. This compound sodium CAS#: 127-56-0 [m.chemicalbook.com]

- 11. drugfuture.com [drugfuture.com]

- 12. uspbpep.com [uspbpep.com]

- 13. This compound sodium | 6209-17-2 [amp.chemicalbook.com]

- 14. who.int [who.int]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 17. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 18. scielo.br [scielo.br]

- 19. scielo.br [scielo.br]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfacetamide Structural Analogs and Their Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide, a well-established sulfonamide antibiotic, has long been a cornerstone in the management of bacterial infections. Its mechanism of action, centered on the inhibition of bacterial folic acid synthesis, provides a platform for the exploration of structural analogs with potentially enhanced antibacterial profiles. This technical guide delves into the core principles of this compound's antibacterial activity, the landscape of its structural analogs, and the methodologies employed to evaluate their efficacy. Quantitative data on the antibacterial potency of various analogs are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for both the synthesis of representative analogs and the assessment of their antibacterial activity are provided. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying concepts.

Introduction: The Enduring Relevance of this compound

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its deprivation halts bacterial growth and replication. Due to their different metabolic pathways for obtaining folic acid, human cells are not affected by this mechanism, rendering sulfonamides selectively toxic to susceptible bacteria. The emergence of antibiotic resistance, however, necessitates the continued development of new antimicrobial agents, including structural analogs of existing drugs like this compound, to overcome these challenges.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound and its analogs is a direct consequence of their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By mimicking PABA, these sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a critical intermediate in the folic acid pathway. This competitive inhibition effectively shuts down the de novo synthesis of folic acid in bacteria.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound Analogs.

Structural Analogs of this compound and Their Antibacterial Activity

The core structure of this compound, N-[(4-aminophenyl)sulfonyl]acetamide, offers several positions for chemical modification to generate structural analogs. The primary focus of such modifications has been on the N-acyl group and the sulfonamide nitrogen. The goal of these structural alterations is to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and a selection of its structural analogs against common Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound and Analogs against Gram-Positive Bacteria

| Compound | Staphylococcus aureus | Bacillus subtilis | Reference |

| This compound | 64 - 256 | 128 | |

| N-(phenyl)this compound | 128 | 256 | |

| N-(4-chlorophenyl)this compound | 64 | 128 | |

| N-(4-methylphenyl)this compound | 128 | 256 | |

| This compound Prodrug 3 | 12.5 | Not Tested | |

| This compound Prodrug 5a | 6.25 | Not Tested | |

| This compound Prodrug 5b | 12.5 | Not Tested |

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound and Analogs against Gram-Negative Bacteria

| Compound | Escherichia coli | Pseudomonas aeruginosa | Reference |

| This compound | >512 | >512 | |

| N-(phenyl)this compound | 512 | >512 | |

| N-(4-chlorophenyl)this compound | 256 | 512 | |

| N-(4-methylphenyl)this compound | 512 | >512 | |

| This compound Prodrug 3 | 12.5 | Not Tested | |

| This compound Prodrug 5a | 12.5 | Not Tested | |

| This compound Prodrug 5b | 12.5 | Not Tested |

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives (General Procedure)